molecular formula C16H33NO3 B12594057 (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol CAS No. 651291-27-9

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol

Cat. No.: B12594057
CAS No.: 651291-27-9
M. Wt: 287.44 g/mol
InChI Key: CODOIEZZTFGERU-UHFFFAOYSA-N
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Description

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family Oxazolidines are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by the presence of an undecyl chain and two hydroxymethyl groups attached to the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the Schiff base reaction, where an amino alcohol reacts with an aldehyde to form an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form amino alcohols.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its specific application. For instance, as a fluorescent probe, it interacts with metal ions through coordination bonds, leading to changes in its electronic structure and fluorescence properties . In biological systems, it may exert its effects by interacting with cellular components, disrupting metabolic pathways, or inducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative with similar structural features but different substituents.

    Spirooxazolidines: Compounds with a spirocyclic structure involving the oxazolidine ring.

    Oxazolidinones: Compounds with a carbonyl group adjacent to the oxazolidine ring.

Uniqueness

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its undecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This feature distinguishes it from other oxazolidine derivatives and makes it suitable for specific applications in materials science and industrial formulations.

Properties

CAS No.

651291-27-9

Molecular Formula

C16H33NO3

Molecular Weight

287.44 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-undecyl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h15,17-19H,2-14H2,1H3

InChI Key

CODOIEZZTFGERU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1NC(CO1)(CO)CO

Origin of Product

United States

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